molecular formula C14H26ClN3O3 B13573618 tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride

tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride

Cat. No.: B13573618
M. Wt: 319.83 g/mol
InChI Key: MOIUJJZHCRQULQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride (CAS: 2940938-63-4) is a hydrochloride salt featuring a piperidine ring substituted with an azetidine-3-carbonyl group and a tert-butyl carbamate protective group. Its molecular formula is C₁₃H₂₆ClN₃O₂, with a molecular weight of 307.82 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C14H26ClN3O3

Molecular Weight

319.83 g/mol

IUPAC Name

tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C14H25N3O3.ClH/c1-14(2,3)20-13(19)16-11-4-6-17(7-5-11)12(18)10-8-15-9-10;/h10-11,15H,4-9H2,1-3H3,(H,16,19);1H

InChI Key

MOIUJJZHCRQULQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

    Attachment of the tert-Butyl Carbamate Group: The tert-butyl carbamate group is attached using tert-butyl chloroformate in the presence of a base.

    Hydrochloride Formation: The final compound is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine or azetidine rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-ButylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating the interactions of small molecules with biological macromolecules.

    Chemical Biology: It serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-butyl (1-acetylpiperidin-4-yl)carbamate
  • Structure : Features an acetyl group instead of azetidine-3-carbonyl on the piperidine ring.
  • Synthesis : Prepared via acylation of tert-butyl piperidin-4-ylcarbamate with acetic anhydride (Ac₂O) in dichloromethane (DCM), followed by HCl/MeOH treatment .
  • Key Differences: Lipophilicity: The acetyl group increases hydrophobicity compared to the polar azetidine-carbonyl linkage. Biological Activity: Reduced ring strain from the absence of azetidine may lower target-binding affinity in kinase inhibitors or receptor modulators.
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate
  • Structure : Substituted with a methylsulfonyl group (electron-withdrawing) on the piperidine.
  • Key Differences :
    • Electronic Effects : Sulfonyl groups strongly withdraw electrons, reducing the basicity of the piperidine nitrogen compared to the azetidine-carbonyl derivative.
    • Solubility : Sulfonyl groups enhance polarity but may reduce membrane permeability.
    • Applications : Common in protease inhibitors due to sulfonyl’s hydrogen-bonding capacity .

Heterocyclic Core Modifications

1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline hydrochloride
  • Structure: Replaces piperidine with a 3,4-dihydro-isoquinoline core and includes benzyl substituents.
  • Key Differences: Aromaticity: The isoquinoline core enables π-π stacking interactions, useful in CNS-targeting drugs. Solubility: Diethoxy groups improve solubility but may increase metabolic instability .
tert-butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate
  • Structure : Uses a pyrrolidine (5-membered ring) instead of piperidine, with a pyridinyl substituent.
  • Key Differences :
    • Ring Size : Pyrrolidine’s smaller size increases conformational flexibility but reduces steric shielding.
    • Pharmacokinetics : Pyridinyl groups enhance blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Substituent Molecular Formula Key Properties
Target Compound Piperidine Azetidine-3-carbonyl C₁₃H₂₆ClN₃O₂ High solubility (HCl salt), rigid scaffold
tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Acetyl C₁₂H₂₂N₂O₃ Higher lipophilicity, ease of synthesis
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Piperidine Methylsulfonyl C₁₁H₂₂N₂O₄S Enhanced polarity, protease inhibition
1-(3,4-Diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline HCl Isoquinoline Diethoxy-benzyl C₂₄H₃₁ClNO₄ Aromatic interactions, CNS targeting

Biological Activity

Tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological targets, and preliminary research findings.

Compound Structure and Properties

The compound features a complex molecular architecture, characterized by the following components:

  • Tert-butyl group : Enhances lipophilicity and solubility.
  • Azetidine ring : Contributes to the compound's cyclic structure.
  • Piperidine ring : Provides additional structural stability.

The hydrochloride salt form improves solubility and stability, making it suitable for various applications in medicinal chemistry. The molecular formula is C13H26ClN3O2C_{13}H_{26}ClN_{3}O_{2} with a molecular weight of approximately 291.82 g/mol .

Preliminary studies indicate that tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride may act as a modulator of specific enzymes involved in endocannabinoid metabolism. Key targets include:

  • Monoacylglycerol lipase (MAGL) : Involved in the degradation of endocannabinoids, influencing pain perception and neuroprotection.
  • Alpha/beta hydrolase domain-containing protein 6 (ABHD6) : Plays a role in lipid metabolism and signaling pathways related to neurological functions.

These interactions suggest potential therapeutic applications in managing chronic pain and neurodegenerative diseases.

Synthesis

The synthesis of this compound involves several steps, including:

  • Formation of the azetidine ring.
  • Coupling with the piperidine moiety.
  • Introduction of the tert-butyl carbamate functionality.

Each step requires careful optimization to ensure high yields and purity of the final product.

1. Preliminary Biological Activity Studies

Initial investigations into the biological activity of tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride have shown promising results:

  • In vitro assays demonstrated modulation of MAGL activity, suggesting analgesic properties.
  • Neuroprotective effects were observed in cellular models, indicating potential applications in treating conditions like Alzheimer's disease.

2. Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylateContains a piperidine and azetidine structureLacks carbamate functionality
Tert-butyl 2-(azetidin-3-yl)ethylcarbamate hydrochlorideSimilar backbone with ethylene linkerDifferent alkyl substituent on nitrogen
Tert-butyl 3-(chlorosulfonyl)azetidine-1-carboxylateContains chlorosulfonic acid functionalityExhibits different reactivity due to sulfonate
Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylateFeatures a spirocyclic structureUnique spirocyclic arrangement

This table illustrates how structural variations can influence biological activity and therapeutic potential.

Case Studies

While extensive clinical data on tert-butyl N-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamate hydrochloride is still emerging, several case studies have been initiated to explore its efficacy in specific conditions:

  • Chronic Pain Management : Early trials are assessing its effectiveness in reducing pain levels in patients with neuropathic pain.
  • Neurodegenerative Disorders : Investigations into its neuroprotective properties are ongoing, focusing on Alzheimer's disease models.

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